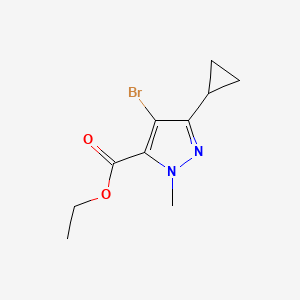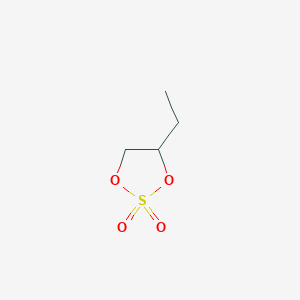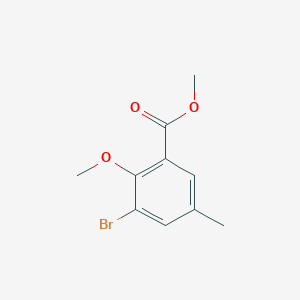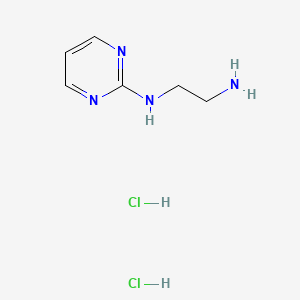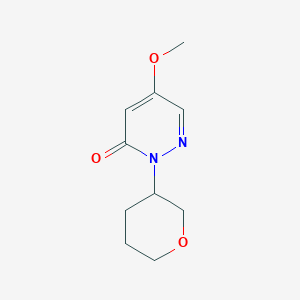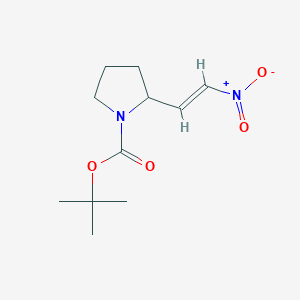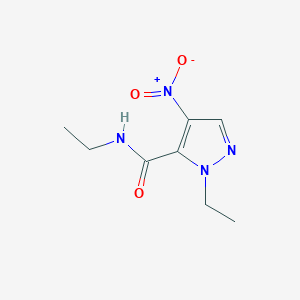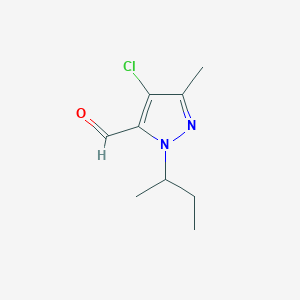
1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
“1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its appearance as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . Its melting point is approximately 107-109°C .
Scientific Research Applications
Crystal Structure and Synthesis
1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde and its derivatives are primarily used in the synthesis of new chemical compounds. For example, Xu and Shi (2011) synthesized a compound with a similar structure, demonstrating its crystal structure using X-ray diffraction, indicating potential for developing novel pyrazole derivatives Xu, Yan-Qin Shi, 2011.
Chemical Reactions and Derivatives
Vilkauskaitė et al. (2011) utilized a similar compound in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines, indicating its utility in forming complex organic structures Vilkauskaitė, Šačkus, Holzer, 2011. Additionally, Palka et al. (2014) explored its use in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating its versatility in creating fluorinated organic compounds Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, Holzer, 2014.
Crystallographic Analysis
Trilleras et al. (2014) conducted a study focusing on the crystallographic aspects of a similar compound, highlighting its potential for detailed structural analysis in chemistry Trilleras, Utria, Cobo, Glidewell, 2014.
Synthesis of Pyrazole-Appended Compounds
Prasath et al. (2015) synthesized quinolinyl chalcones containing pyrazole groups using a compound with a similar structure, illustrating its role in creating biologically active compounds Prasath, Bhavana, Sarveswari, Ng, Tiekink, 2015.
Baylis-Hillman Reaction
Zhong et al. (2010) explored the use of 5-chloropyrazole-4-carbaldehydes in the Baylis-Hillman reaction, showcasing another application in complex organic synthesis Zhong, Xiao Chen, Yanyan Shen, 2010.
Chemical Reaction with Cyclohexylamine
Hernandez et al. (2015) studied the reaction of a similar compound with cyclohexylamine, yielding insights into the behavior of such compounds in chemical reactions Hernandez, Portilla, Cobo, Glidewell, 2015.
Safety and Hazards
Long-term or frequent contact with this compound should be avoided, and inhalation of its dust or solution should be prevented . It should be stored in a sealed container and kept away from oxidizers and strong acids or bases . If contact with skin or eyes occurs, it should be immediately rinsed with plenty of water, and medical help should be sought .
Future Directions
The future directions for “1-Butyl-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde” and other pyrazole compounds could involve further exploration of their synthesis techniques and biological activity . Their increasing popularity in various fields of science suggests that they will continue to be the focus of many techniques, especially because of their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
properties
IUPAC Name |
2-butyl-4-chloro-5-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-3-4-5-12-8(6-13)9(10)7(2)11-12/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLATTBIZKSVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)

